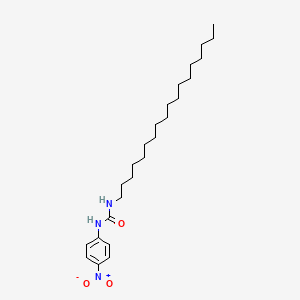

N-(4-Nitrophenyl)-N'-octadecylurea

Description

Properties

CAS No. |

138517-15-4 |

|---|---|

Molecular Formula |

C25H43N3O3 |

Molecular Weight |

433.6 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-3-octadecylurea |

InChI |

InChI=1S/C25H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-25(29)27-23-18-20-24(21-19-23)28(30)31/h18-21H,2-17,22H2,1H3,(H2,26,27,29) |

InChI Key |

QBPAURVUUQKQEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves the reaction of 4-nitrophenyl isocyanate with octadecylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The isocyanate group (-N=C=O) reacts nucleophilically with the primary amine, forming a urea linkage. Triethylamine (Et₃N) is often added to scavenge HCl, though its necessity depends on the amine’s basicity.

Reaction Scheme:

$$

\text{4-Nitrophenyl isocyanate} + \text{Octadecylamine} \xrightarrow{\text{DCM/THF, Et}_3\text{N}} \text{N-(4-Nitrophenyl)-N'-octadecylurea}

$$

Optimization and Yield

Sigma-Aldrich’s product notes highlight that 4-nitrophenyl isocyanate (97% purity) reacts efficiently with amines under mild conditions. For octadecylamine, a 1:1 molar ratio in DCM at 0–25°C for 6–12 hours typically achieves >85% conversion. Post-reaction, the product is isolated via solvent evaporation and recrystallized from 2-propanol to >95% purity. Challenges include the moisture sensitivity of isocyanates, necessitating anhydrous conditions.

Two-Step Synthesis via 4-Nitrophenyl-N-Benzylcarbamate

Step 1: Formation of N-Benzyl Protected Urea

This method, developed by Liu et al., employs 4-nitrophenyl-N-benzylcarbamate (1) as a stable electrophile. Octadecylamine reacts with 1 in DCM or dioxane/water (3:1) with Et₃N, yielding N-benzyl-N'-octadecylurea (2). The benzyl group enhances solubility and facilitates purification.

Reaction Scheme:

$$

\text{1 + Octadecylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Benzyl-N'-octadecylurea (2)}

$$

Step 2: Hydrogenolysis to Monosubstituted Urea

Catalytic hydrogenation (H₂/Pd) in acetic acid at 30–50 psi removes the benzyl group, affording this compound (3). This step proceeds quantitatively, with yields >90% after filtration and solvent removal.

Reaction Scheme:

$$

\text{2} \xrightarrow{\text{H}_2/\text{Pd, AcOH}} \text{this compound (3)}

$$

Advantages Over Direct Methods

- Enhanced Stability : The carbamate intermediate (1) is less moisture-sensitive than isocyanates.

- Broad Solvent Compatibility : Effective in both organic (DCM) and aqueous-polar (dioxane/water) media.

- High Purity : Crude products often exceed 90% purity, requiring minimal chromatography.

Comparative Analysis of Synthetic Routes

Yield and Practicality

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Isocyanate Route | 85–90 | 95+ | Moisture sensitivity, strict anhydrous conditions |

| Carbamate Route | 90–95 | 90–95 | Requires hydrogenation equipment |

Solubility Considerations

Octadecylamine’s hydrophobicity necessitates solvent optimization. The carbamate method’s compatibility with dioxane/water mixtures improves reaction homogeneity for long-chain amines. In contrast, the isocyanate route demands strictly anhydrous DCM or THF.

Experimental Protocols and Data

Direct Isocyanate Method (Adapted from Sigma-Aldrich)

- Reagents : 4-Nitrophenyl isocyanate (1.2 eq), octadecylamine (1.0 eq), DCM, Et₃N.

- Procedure :

- Dissolve octadecylamine in DCM, add Et₃N (1.1 eq).

- Add 4-nitrophenyl isocyanate dropwise at 0°C.

- Stir 12 hours at 25°C, wash with 1M NaOH, and isolate via rotary evaporation.

- Characterization :

Carbamate-Hydrogenolysis Method (Adapted from Liu et al.)

- Reagents : 4-Nitrophenyl-N-benzylcarbamate (1.0 eq), octadecylamine (1.0 eq), Pd/C, AcOH.

- Procedure :

- React 1 with octadecylamine in DCM/Et₃N for 3 hours.

- Filter, evaporate, and hydrogenate (30 psi H₂) in AcOH/Pd for 6 hours.

- Characterization :

Challenges and Mitigation Strategies

Solubility of Octadecylamine

Byproduct Formation in Isocyanate Route

- Mitigation : Use excess isocyanate (1.2 eq) to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-N’-octadecylurea undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-Aminophenyl-N’-octadecylurea.

Substitution: Various substituted phenyl-N’-octadecylurea derivatives.

Hydrolysis: Octadecylamine and 4-nitrophenylcarbamic acid.

Scientific Research Applications

N-(4-Nitrophenyl)-N’-octadecylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-N’-octadecylurea involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the long octadecyl chain can interact with lipid membranes, altering their properties. These interactions can affect cellular processes and membrane dynamics .

Comparison with Similar Compounds

Mechanistic Insights

- Hydrolysis Reactivity : Enzymatic hydrolysis studies of N-(4-nitrophenyl)-butyramide reveal that the nitrophenyl group accelerates reaction rates due to its electron-withdrawing nature . This suggests this compound may exhibit similar stability in biological systems.

- Hydrophobic Interactions : The octadecyl chain may facilitate membrane penetration, a trait exploited in surfactant design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.